molecular formula C6H5IN2O3 B12962841 2-Amino-3-iodo-5-nitrophenol

2-Amino-3-iodo-5-nitrophenol

Cat. No.: B12962841
M. Wt: 280.02 g/mol
InChI Key: ZAWLBEKZXZIKLV-UHFFFAOYSA-N
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Description

2-Amino-3-iodo-5-nitrophenol is a halogenated aromatic compound featuring a phenol backbone substituted with an amino group (–NH₂) at position 2, an iodine atom at position 3, and a nitro group (–NO₂) at position 5. Its molecular formula is C₆H₄IN₂O₃, with a calculated molecular weight of 280.02 g/mol (inferred from structural analogs like 2-Amino-3-bromo-5-nitrophenol and 2-Iodo-5-nitrophenol ). The iodine substituent may enhance electrophilic substitution reactivity, while the amino and nitro groups contribute to hydrogen bonding and redox properties, respectively.

Properties

Molecular Formula

C6H5IN2O3

Molecular Weight

280.02 g/mol

IUPAC Name

2-amino-3-iodo-5-nitrophenol

InChI

InChI=1S/C6H5IN2O3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H,8H2

InChI Key

ZAWLBEKZXZIKLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)N)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-iodo-5-nitrophenol typically involves multiple steps. One common method starts with the nitration of 2-aminophenol to introduce the nitro group. This is followed by iodination to add the iodine atom at the desired position. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and iodine or iodinating agents for the iodination step .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves careful control of reaction conditions to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-iodo-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-Amino-3-iodo-5-aminophenol, while substitution of the iodine atom can produce various derivatives depending on the nucleophile employed .

Scientific Research Applications

2-Amino-3-iodo-5-nitrophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Amino-3-iodo-5-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. The iodine atom can enhance the compound’s reactivity and facilitate its incorporation into larger molecular structures. These interactions can affect cellular pathways and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 compares 2-Amino-3-iodo-5-nitrophenol with structurally related aminonitrophenols and halogenated derivatives.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound Not available C₆H₄IN₂O₃ 280.02 (calculated) Not reported Iodo-substituted; amino and nitro groups
2-Amino-5-nitrophenol 121-88-0 C₆H₆N₂O₃ 154.13 Not reported Yellow crystalline powder; used in dyes
2-Amino-4-nitrophenol 99-57-0 C₆H₆N₂O₃ 154.12 143 High melting point; potential carcinogen
4-Amino-2-nitrophenol 119-34-6 C₆H₆N₂O₃ 154.12 125–127 Lower melting point; regulatory precautions
2-Amino-3-bromo-5-nitrophenol 915156-09-1 C₆H₅BrN₂O₃ 233.02 Not reported Bromo analog; pharmaceutical intermediate
2-Iodo-5-nitrophenol 197243-46-2 C₆H₄INO₃ 265.01 Not reported Iodo-nitro derivative; synthesis applications

Notes:

  • The iodine atom in this compound increases molecular weight by ~47 g/mol compared to its bromo analog .
  • Melting points for halogenated derivatives are likely elevated due to increased molecular mass and intermolecular interactions, as seen in 2-Amino-4-nitrophenol (143°C) .

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